molecular formula C11H16N2O3S B14819460 N-(5-Cyclopropoxy-6-ethylpyridin-2-YL)methanesulfonamide

N-(5-Cyclopropoxy-6-ethylpyridin-2-YL)methanesulfonamide

Cat. No.: B14819460
M. Wt: 256.32 g/mol
InChI Key: YASUXOCTZFRUFR-UHFFFAOYSA-N
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Description

N-(5-Cyclopropoxy-6-ethylpyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C11H16N2O3S and a molecular weight of 256.324 g/mol This compound is characterized by the presence of a cyclopropoxy group, an ethyl group, and a methanesulfonamide group attached to a pyridine ring

Properties

Molecular Formula

C11H16N2O3S

Molecular Weight

256.32 g/mol

IUPAC Name

N-(5-cyclopropyloxy-6-ethylpyridin-2-yl)methanesulfonamide

InChI

InChI=1S/C11H16N2O3S/c1-3-9-10(16-8-4-5-8)6-7-11(12-9)13-17(2,14)15/h6-8H,3-5H2,1-2H3,(H,12,13)

InChI Key

YASUXOCTZFRUFR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=N1)NS(=O)(=O)C)OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Cyclopropoxy-6-ethylpyridin-2-YL)methanesulfonamide typically involves the reaction of 5-cyclopropoxy-6-ethylpyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-(5-Cyclopropoxy-6-ethylpyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-Cyclopropoxy-6-ethylpyridin-2-YL)methanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-Cyclopropoxy-6-ethylpyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(Pyridin-2-yl)methanesulfonamide
  • N-(5-Ethylpyridin-2-yl)methanesulfonamide
  • N-(5-Cyclopropoxy-2-yl)methanesulfonamide

Uniqueness

N-(5-Cyclopropoxy-6-ethylpyridin-2-YL)methanesulfonamide is unique due to the presence of both cyclopropoxy and ethyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications .

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